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Compound of Interest

Compound Name: Benzyl (cyanomethyl)carbamate

Cat. No.: B1267739

This guide offers a comparative analysis of the spectroscopic properties of Benzyl
(cyanomethyl)carbamate and related benzyl carbamate derivatives. The objective is to
provide researchers, scientists, and drug development professionals with a clear, data-driven
comparison based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). This document summarizes key quantitative data in structured
tables, details the experimental protocols used for these analyses, and presents a visual
workflow of the characterization process.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl
(cyanomethyl)carbamate and a selection of its derivatives, allowing for a direct comparison of
their structural and electronic properties.

Table 1: *H NMR Spectroscopic Data of Benzyl Carbamate Derivatives
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Compound

Solvent

Chemical Shift (8) in ppm

Benzyl carbamate

CDClIs

7.55 (d, 2H, Ar-H), 7.45-7.39
(m, 3H, Ar-H), 5.11 (s, 2H, -
CHz-), 4.91 (brs, 2H, -NH2)[1]

Benzyl

(cyanomethyl)carbamate

CDClIz

7.40-7.30 (m, 5H, Ar-H), 5.45
(br t, 1H, -NH-), 5.18 (s, 2H, -
O-CHz-Ar), 4.20 (d, 2H, -NH-
CH2-CN)

4-Methoxybenzyl carbamate

CDCls

7.61 (brs, 2H, -NH2), 7.31 (d,
2H, Ar-H), 6.89 (d, 2H, Ar-H),
5.04 (s, 2H, -CH2-), 3.81 (s,
3H, -OCHs)[1]

4-Bromobenzyl carbamate

CDCls

7.47 (d, 2H, Ar-H), 7.23 (d, 2H,
Ar-H), 5.06 (s, 2H, -CHz-), 4.81
(brs, 2H, -NH2)[1]

4-Nitrobenzyl carbamate

CDClz

8.21 (d, 2H, Ar-H), 7.53 (d, 2H,
Ar-H), 6.67 (brs, 2H, -NHz),
4.83 (s, 2H, -CHz2-)[1]

Table 2: Infrared (IR) Spectroscopy Data of Benzyl Carbamate Derivatives
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. Key Vibrational
Compound Technique .
Frequencies (v, cm™?)
3422-3332 (N-H stretching),
1694 (C=0 stretching), 1610
Benzyl carbamate KBr disc (N-H bending), 1346 (C-N

stretching), 1068 (C-O
stretching)[1]

Benzyl

(cyanomethyl)carbamate

Film (Acetone)

(Specific data not available in
search results, but
characteristic peaks would
include C=N stretch (~2250
cm~1), N-H stretch (~3300
cm~1), C=0 stretch (~1700

cm™1))

Ethyl benzylcarbamate

ATR

3328 (N-H), 2977, 2922 (C-H),
1695 (C=0), 1525 (C=C

aromatic)[2]

4-Methoxybenzyl carbamate

KBr disc

3364 (N-H stretching), 1713
(C=0 stretching), 1616 (N-H
bending), 1307 (C-N
stretching), 1036 (C-O
stretching)[1]

4-Bromobenzyl carbamate

KBr disc

3442 (N-H stretching), 1707
(C=0 stretching), 1610 (N-H
bending), 1346 (C-N
stretching), 1062 (C-O
stretching)[1]

4-Nitrobenzyl carbamate

KBr disc

3526 (N-H stretching), 1604
(C=0 stretching), 1513 (N-H
bending), 1339 (C-N
stretching), 1056 (C-O
stretching)[1]
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Table 3: Mass Spectrometry Data of Benzyl Carbamate Derivatives

Molecular Weight (

Compound Molecular Formula Exact Mass (Da)
g/mol )

Benzyl carbamate CsHsNO2 151.16 151.063328

Benzyl

(cyanomethyl)carbam C10H10N202 190.20 190.074228][3]

ate

Benzyl N-benzyl-N-
(cyanomethyl)carbam C17H16N202 280.33 280.121178
ate

Benzyl N-[(1S)-1-

[(cyanomethyl)carbam

oyl]-2- C19H19N303 337.40 337.142641[4]
phenylethyl]carbamat

e

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general methodologies are outlined below.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (*H) NMR spectra were recorded
on spectrometers operating at frequencies of 300 MHz or 400 MHz.[1][2] Samples were
dissolved in deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (d-DMSO), with
tetramethylsilane (TMS) used as an internal standard for referencing the chemical shifts (d),
which are reported in parts per million (ppm).[2]

b) Infrared (IR) Spectroscopy IR spectra were acquired using a Fourier Transform Infrared
(FTIR) spectrometer, such as a Bruker Tensor 27 or a ThermoFisher Scientific Nicolet iS10.[2]
[3] Data for solid samples were commonly collected using the Potassium Bromide (KBr) disc
method or an Attenuated Total Reflectance (ATR) accessory with a diamond optical window.[1]
[2] Liquid samples or those dissolved in a volatile solvent like acetone were analyzed as a thin
film.[3] The spectral range scanned was typically from 4000 to 700 cm~1.
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c) Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed to
determine the exact mass of the compounds. Analyses were carried out on instruments such
as a JEOL AccuTOF JMS-T100LC using techniques like Electrospray lonization (ESI) or Direct
Analysis in Real Time (DART).[2][5] The results were used to confirm the elemental
composition of the synthesized molecules.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Benzyl (cyanomethyl)carbamate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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